molecular formula C10H6Cl2N2 B14864285 5,6'-Dichloro-[2,3']bipyridine

5,6'-Dichloro-[2,3']bipyridine

Cat. No.: B14864285
M. Wt: 225.07 g/mol
InChI Key: KETBHJIHSXFEIN-UHFFFAOYSA-N
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Description

5,6'-Dichloro-[2,3']bipyridine is a functionalized bipyridine ligand of significant interest in advanced inorganic and materials chemistry. As a member of the bipyridine family, it serves as a versatile building block for constructing metal-organic frameworks (MOFs) and coordination polymers, and as a precursor for synthesizing more complex polypyridyl architectures . The presence of chlorine substituents at the 5 and 6' positions offers distinct synthetic handles for further functionalization via cross-coupling reactions, allowing researchers to fine-tune the steric and electronic properties of the ligand for specific applications . Its primary research value lies in its ability to act as a chelating ligand for transition metal ions, facilitating the development of novel coordination complexes with potential applications in catalysis and materials science . The coordination chemistry of related dichloro-bipyridines has been explored in the synthesis of heterobimetallic complexes, such as those containing thorium and nickel, highlighting their utility in creating sophisticated molecular structures with unique properties . This compound is provided as a high-purity solid for research purposes exclusively. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-5-(5-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Cl2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H

InChI Key

KETBHJIHSXFEIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5,6 Dichloro 2,3 Bipyridine

Historical and Evolving Synthetic Pathways to 2,3'-Bipyridine (B14897) Core Structures

The creation of the fundamental 2,3'-bipyridine scaffold has a rich history, with early methods often involving harsh reaction conditions. One of the earliest approaches was the pyrolysis of pyridine (B92270), which, when heated to high temperatures, yields a mixture of bipyridine isomers, including 2,3'-bipyridine. nih.gov Another classic method is the Ullmann reaction, which utilizes copper-mediated coupling of halopyridines. nih.gov For instance, the reaction of 2-bromopyridine (B144113) with copper has been a long-standing, though often challenging, route to 2,2'-bipyridine (B1663995) and can be adapted for other isomers. nih.govorgsyn.org

Over time, more refined and efficient methods have emerged, largely driven by the advent of transition metal-catalyzed cross-coupling reactions. These modern techniques offer greater control and milder reaction conditions. The development of these pathways has been essential for the synthesis of not just the parent bipyridines but also for creating precursors for more complex derivatives. preprints.orglboro.ac.ukthieme-connect.com

Regioselective Halogenation Strategies for Dichlorinated Bipyridines

Introducing chlorine atoms at specific positions on the bipyridine ring system requires precise control over the reaction, a concept known as regioselectivity. The halogenation of pyridines is a critical process for creating a wide array of derivatives used in pharmaceuticals and agrochemicals. chemrxiv.org

Several strategies can be employed to achieve regioselective chlorination:

Direct Halogenation of Activated Pyridines: The reactivity of the pyridine ring can be influenced by existing substituent groups. For instance, activating groups like amino, hydroxy, or methoxy (B1213986) groups can direct incoming electrophiles to specific positions. researchgate.net The use of reagents like N-bromosuccinimide (NBS) in different solvents allows for the regioselective monobromination of such activated pyridines, and similar principles can be applied for chlorination. researchgate.net

Halogenation via Pyridine N-Oxides: The use of pyridine N-oxides provides a practical route to 2-halo-substituted pyridines. lboro.ac.ukthieme-connect.comnih.gov This method offers high efficiency and regioselectivity under mild conditions. nih.gov

Ring-Opening/Closing Sequences: An innovative approach involves the temporary transformation of the pyridine ring into a more reactive intermediate. For example, a ring-opening, halogenation, and subsequent ring-closing sequence can proceed through Zincke imine intermediates, which undergo highly regioselective halogenation. chemrxiv.org

Advanced Synthetic Procedures for 5,6'-Dichloro-[2,3']bipyridine Elaboration

The construction of the this compound molecule can be achieved through several advanced synthetic routes that either build the dichlorinated bipyridine from smaller fragments or modify a pre-existing bipyridine core.

Cross-Coupling Reactions in 2,3'-Bipyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for constructing the C-C bond that links the two pyridine rings in a bipyridine. preprints.orgyoutube.com These reactions typically involve a palladium, nickel, or copper catalyst to couple an organometallic reagent with a halide. preprints.orgyoutube.com

Cross-Coupling Reaction Description Key Features
Suzuki Coupling A palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. preprints.orgresearchgate.netTolerant of many functional groups, often uses milder conditions. youtube.com
Negishi Coupling A palladium- or nickel-catalyzed reaction involving an organozinc reagent and an organohalide. preprints.orgresearchgate.netOften provides high yields and can be used for a wide range of substrates. preprints.orgacs.org
Stille Coupling A palladium-catalyzed reaction between an organotin compound (stannane) and an organohalide. preprints.orgresearchgate.netThe organotin reagents are stable but toxic. researchgate.net
Kumada Coupling A nickel- or palladium-catalyzed reaction of a Grignard reagent (organomagnesium) with an organohalide.One of the earliest cross-coupling methods.
Ullmann Coupling A copper-mediated reaction that couples two aryl halides. preprints.orgthieme-connect.comA classic method, particularly for symmetrical bipyridines. preprints.org

For the synthesis of this compound, a potential strategy would involve the coupling of a chlorinated pyridine boronic acid with a chlorinated halopyridine, or a similar combination of reactants, depending on the chosen coupling method. For instance, a palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines has been developed, demonstrating the feasibility of selective couplings on dihalogenated pyridines. acs.org

Cyclization and Heterocycle Formation Approaches for Bipyridine Scaffolds

An alternative to coupling two pre-formed pyridine rings is to construct one or both of the rings through cyclization reactions. These methods build the heterocyclic structure from acyclic precursors.

[2+2+2] Cycloaddition: This powerful, atom-economical reaction involves the transition metal-catalyzed cycloaddition of alkynes and nitriles to form a pyridine ring. researchgate.net This method has been extensively applied to the synthesis of 2,2'-bipyridines and can be adapted for other isomers. researchgate.net

Cyclocondensation Reactions: Highly functionalized bipyridines can be synthesized through the cyclocondensation of β-ketoenamides. nih.gov This approach allows for the introduction of various substituents onto the bipyridine core.

From 1,2,4-Triazines: A novel methodology involves the transformation of a 1,2,4-triazine (B1199460) ring into a pyridine ring via a Diels-Alder reaction. rsc.orgresearchgate.net This strategy has been used to create functionalized bipyridines. rsc.org

Post-Synthetic Chlorination of Bipyridine Precursors

This approach involves first synthesizing the 2,3'-bipyridine core and then introducing the chlorine atoms in a subsequent step. This requires highly regioselective chlorination methods to ensure the chlorine atoms are added at the desired 5 and 6' positions.

The direct halogenation of pyridine itself is often difficult and can lead to a mixture of products. However, the presence of activating or directing groups on the bipyridine skeleton can facilitate selective chlorination. Alternatively, methods involving pyridine N-oxides or other specialized reagents can be employed to achieve the desired regioselectivity. nih.gov For example, the vapor-phase bromination of 2,2'-bipyridine at high temperatures has been shown to produce 6-bromo- and 6,6'-dibromo-2,2'-bipyridine, indicating that direct halogenation is possible under certain conditions. nih.gov

Methodologies for Purification and Scale-Up of this compound

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and catalysts. Common laboratory-scale purification techniques include:

Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). The crude product is passed through a column, and different fractions are collected. orgsyn.orgfrontiersin.org

Recrystallization: This technique purifies solid compounds by dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent. orgsyn.org

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate compounds based on their boiling points. orgsyn.org

For industrial-scale production, these methods need to be adapted for larger quantities.

Flow Chemistry: The use of flow microreactors is becoming an increasingly important tool for the synthesis and scale-up of chemical production. nih.gov Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. nih.gov The synthesis of 5-diethylboryl-2,3'-bipyridine, which was inaccessible by traditional batch methods, has been successfully achieved using a flow microreactor. nih.gov

Crystallization: On a large scale, crystallization is a key purification and isolation step. Careful control of parameters such as solvent, temperature, and cooling rate is crucial for obtaining high-purity crystalline products.

The choice of purification and scale-up methodology will depend on the specific physical properties of this compound (e.g., solid or liquid, melting point, solubility) and the economic feasibility of the process.

Principles of Sustainable Synthesis Applied to Dichlorobipyridine Production

Atom Economy: The proposed Suzuki coupling reaction is inherently more atom-economical than classical condensation reactions, as a significant portion of the atoms from the reactants are incorporated into the final product. However, the generation of stoichiometric amounts of boronic acid waste and halide salts is a drawback.

Use of Safer Solvents: Traditional cross-coupling reactions often employ solvents such as toluene (B28343) or 1,4-dioxane, which have significant health and environmental concerns. A greener approach would involve exploring the use of more benign solvents. Research into the use of ethanol (B145695) as a reaction medium for the synthesis of copper(II) bipyridine complexes has shown promise and could be investigated for palladium-catalyzed couplings. nih.gov Water, as a co-solvent, is a green choice, but its use is dependent on the solubility of the reactants.

Catalysis: The use of a catalyst, in this case, a palladium complex, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. Research into more efficient and recyclable catalysts is an active area. For instance, the development of heterogeneous catalysts or the use of more sustainable metals could further enhance the green credentials of the synthesis. nih.gov

Energy Efficiency: The proposed synthesis would likely require heating to reflux temperatures. google.com The use of microwave-assisted synthesis could be a more energy-efficient alternative, often leading to significantly shorter reaction times and potentially higher yields.

Waste Reduction and Valorization: A key principle of green chemistry is the reduction of waste. This can be achieved by optimizing the reaction to maximize the yield of the desired product and minimize the formation of byproducts. Furthermore, exploring the potential to recycle the catalyst and solvents would significantly reduce the environmental footprint of the process. The concept of integrated biorefineries, where waste streams from one process are used as feedstocks for another, offers a long-term vision for sustainable chemical production. mdpi.com

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Dichlorobipyridine Synthesis
Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy Utilize high-yielding reactions like Suzuki coupling.
Less Hazardous Chemical Syntheses Explore the use of less toxic starting materials and reagents.
Designing Safer Chemicals (Not directly applicable to the synthesis itself, but to the final product's application)
Safer Solvents and Auxiliaries Replace hazardous solvents with greener alternatives like ethanol or water.
Design for Energy Efficiency Employ energy-efficient heating methods like microwave irradiation.
Use of Renewable Feedstocks (Currently challenging for this specific synthesis, but a long-term goal)
Reduce Derivatives Design the synthesis to avoid unnecessary protection and deprotection steps.
Catalysis Utilize highly efficient and recyclable catalysts.
Design for Degradation (Relates to the lifecycle of the final product)
Real-time analysis for Pollution Prevention Implement in-process monitoring to control and minimize waste generation.
Inherently Safer Chemistry for Accident Prevention Choose reagents and conditions that minimize the risk of explosions, fires, and releases.

By consciously applying these principles, the synthesis of this compound, and other similar specialty chemicals, can be moved towards a more sustainable and environmentally responsible practice.

Coordination Chemistry and Ligand Design Principles of 5,6 Dichloro 2,3 Bipyridine

Fundamental Chelation Behavior and Coordination Modes of 5,6'-Dichloro-[2,3']bipyridine

As a derivative of 2,3'-bipyridine (B14897), this compound is anticipated to act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. The geometry of the 2,3'-bipyridine core dictates a "twisted" coordination bite angle compared to the more planar 2,2'-bipyridine (B1663995). This inherent twist in the ligand backbone can influence the resulting geometry of the metal complex.

The presence of two chlorine atoms, one on each pyridine ring, is expected to significantly modulate the ligand's electronic properties. The chloro groups are electron-withdrawing, which will decrease the electron density on the pyridine rings and, consequently, reduce the basicity of the nitrogen donor atoms. This is likely to affect the strength of the metal-ligand bonds formed.

Methodologies for the Synthesis and Structural Analysis of this compound Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not documented, general methodologies for the synthesis of bipyridine complexes can be extrapolated.

Transition Metal Coordination Compounds (e.g., Group 8-12 Metals)

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reactions with metal chlorides, nitrates, or perchlorates of iron, ruthenium, cobalt, nickel, copper, and zinc could be explored. cmu.edu Mechanochemical synthesis, a solvent-free or low-solvent method, has also proven effective for preparing bipyridine metal complexes and could be a viable route. nih.govresearchgate.net

Structural analysis of any resulting complexes would be carried out using standard techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods including NMR, IR, and UV-Vis would provide further characterization of the complexes in solution and the solid state.

Main Group Element Adducts and Lanthanide Complexes

The formation of adducts with main group elements, such as those from Group 12 (zinc, cadmium, mercury), is also conceivable. acs.org The synthesis would typically involve the direct reaction of the ligand with a main group element halide.

The coordination chemistry of lanthanides with N-donor ligands is well-established. nih.govresearchgate.net The synthesis of lanthanide complexes with this compound would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent like ethanol (B145695) or acetonitrile. nih.govresearchgate.net The coordination number and geometry of the resulting lanthanide complexes would be influenced by the size of the lanthanide ion and the steric bulk of the ligand. capes.gov.br

Influence of Dichlorination on Ligand Field Strength and Electronic Configuration in Coordination Compounds

The presence of two electron-withdrawing chloro-substituents on the bipyridine framework is expected to have a significant impact on the ligand field strength of this compound. In the spectrochemical series, which ranks ligands based on their ability to split the d-orbitals of a metal ion, bipyridine is considered an intermediate to strong field ligand. The electron-withdrawing nature of the chlorine atoms in this compound will likely reduce the ligand's ability to donate electron density to the metal center. This would result in a weaker ligand field compared to unsubstituted 2,3'-bipyridine.

This reduction in ligand field strength can, in turn, influence the electronic configuration of the metal ion in the complex. For transition metals with d-electron counts where high-spin and low-spin configurations are possible (e.g., d⁴-d⁷ in an octahedral field), a weaker ligand field from this compound might favor the formation of high-spin complexes.

Stereochemical Implications of this compound Coordination

The coordination of the asymmetric 2,3'-bipyridine core to a metal center can lead to various stereochemical outcomes. mdpi.com In octahedral complexes of the type [M(L)₃]ⁿ⁺, where L is this compound, the formation of facial (fac) and meridional (mer) isomers is possible. The specific isomer formed can be influenced by the synthetic conditions and the nature of the metal ion. acs.org

Furthermore, due to the inherent chirality of a tris-chelate octahedral complex, enantiomeric pairs (Δ and Λ) can exist. The unsymmetrical nature of this compound could also lead to more complex isomeric mixtures in complexes with a lower ligand-to-metal ratio. The steric bulk of the chloro-substituents may also play a role in dictating the preferred stereochemistry of the resulting complexes. nih.govnih.gov

Computational Approaches to Predicting Ligand-Metal Interactions and Complex Stability

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable tools for predicting the properties of this compound and its metal complexes. nih.govnih.govresearchgate.netmdpi.com DFT calculations could be employed to:

Calculate the electronic properties , such as the HOMO-LUMO gap, to understand the ligand's reactivity and the nature of the metal-ligand bonding.

Determine the binding energies of the ligand to various metal ions to predict the stability of the resulting complexes.

Simulate spectroscopic properties , such as IR and NMR spectra, to aid in the future experimental characterization of these compounds.

Investigate the relative stabilities of different isomers (e.g., fac vs. mer) and conformers.

By performing such calculations, researchers can gain significant insights into the coordination chemistry of this compound and guide future experimental work in this area.

Catalytic Applications and Mechanistic Insights Involving 5,6 Dichloro 2,3 Bipyridine Derivatives

Homogeneous Catalysis Mediated by Dichloro-bipyridine Metal Complexes

While no specific data exists for 5,6'-Dichloro-[2,3']bipyridine, other dichloro-bipyridine isomers form stable complexes with transition metals and are active in homogeneous catalysis. These ligands are valued for their electronic properties, which can be tuned by the chloro substituents, and their ability to form stable chelate rings with metal centers.

There is no specific research available on the use of this compound complexes in C-C, C-N, or C-O bond formation.

In the broader context of related isomers, metal complexes such as (2,2'-Bipyridine)nickel dichloride are known to participate in hydrocarbon coupling reactions, facilitating the formation of carbon-carbon bonds. smolecule.com A notable example is the use of Dichloro(2,2'-bipyridine)copper in combination with methylaluminoxane (MAO) as a catalyst for the stereospecific polymerization of 1,3-dienes. nih.govnih.gov This system demonstrates the formation of C-C bonds to produce polymers like syndiotactic 1,2 polybutadiene and crystalline syndiotactic 3,4 polyisoprene. nih.govnih.gov The catalytic activity in these cases stems from the copper ion's ability to facilitate electron transfer and bond activation. lookchem.com

Table 1: Polymerization of 1,3-Dienes with Dichloro(2,2'-bipyridine)copper/MAO System This table presents data for the related compound Dichloro(2,2'-bipyridine)copper, as no data is available for this compound.

MonomerPolymer MicrostructureConversion (%)
1,3-ButadieneSyndiotactic 1,215-20
IsopreneSyndiotactic 3,480-90
2,3-Dimethyl-1,3-butadienecis-1,4~95
(E)-3-Methyl-1,3-pentadieneSyndiotactic 1,260-70

Data synthesized from research findings on Dichloro(2,2'-bipyridine)copper catalysis. nih.gov

No published studies were found that describe the design or application of chiral derivatives of this compound for asymmetric catalysis.

The development of chiral bipyridine ligands is a significant area of research in asymmetric catalysis, as they can induce stereoselectivity in metal-catalyzed reactions. chemrxiv.orgresearchgate.net Researchers have designed C2-symmetric chiral bipyridine-N,N'-dioxides and axially chiral scaffolds that have proven effective in reactions like Michael-type Friedel–Crafts alkylations and copper-catalyzed ring-opening reactions. chemrxiv.orgrsc.org These ligands create a specific chiral environment around the metal center, enabling the formation of one enantiomer of the product over the other. chemrxiv.org While this demonstrates the potential of the bipyridine scaffold, this work has not been extended to the specific this compound framework.

Specific research detailing the involvement of this compound complexes in either oxidation or reduction catalysis is not available.

For context, other bipyridine complexes are widely studied in redox catalysis. In oxidation catalysis, iridium-bipyridine complexes immobilized on organosilica nanotubes have been used for C–H oxidation of heterocycles and cycloalkanes. nih.gov In reduction catalysis, (2,2'-Bipyridine)nickel dichloride, when used with a reducing agent, can facilitate the hydrogenation of unsaturated bonds in organic molecules. smolecule.com Manganese and Rhenium bipyridine complexes are also prominent catalysts for the electrochemical reduction of carbon dioxide. mdpi.com

Heterogeneous Catalysis Incorporating Immobilized this compound Systems

There are no reports in the scientific literature on heterogeneous catalytic systems that incorporate immobilized this compound.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recovery and reuse. For related bipyridine ligands, this has been achieved by incorporating the ligand directly into the framework of materials like one-dimensional organosilica nanotubes. nih.govresearchgate.net Subsequent metalation with iridium precursors yielded robust molecular heterogeneous catalysts for C–H activation reactions. nih.govresearchgate.net The solid support can prevent catalyst deactivation pathways like dimerization that occur in homogeneous solutions, thereby extending the catalyst's lifetime. rsc.org

Photoredox and Electrocatalysis with this compound-Based Catalysts

No studies have been published on the use of this compound-based catalysts in photoredox or electrocatalysis.

The field of photoredox catalysis frequently employs bipyridine ligands in metal complexes, particularly with nickel, ruthenium, and iridium. nih.govsigmaaldrich.com Nickel-bipyridine complexes are central to metallaphotoredox catalysis, where a photocatalyst absorbs light and then transfers energy or an electron to activate the nickel complex, enabling challenging cross-coupling reactions. nih.gov Similarly, in electrocatalysis, bipyridine complexes of metals like manganese and rhenium are used to mediate reactions such as the reduction of carbon dioxide. mdpi.com The electronic properties of the bipyridine ligand are crucial in these applications, and while chloro-substitution is a known tuning strategy, the this compound variant has not been explored in this context.

Advanced Spectroscopic and Computational Techniques for Catalytic Mechanism Elucidation

There are no mechanistic studies, either spectroscopic or computational, focused on catalytic systems involving this compound.

For the broader family of bipyridine-based catalysts, a combination of advanced techniques is commonly used to understand reaction mechanisms. Spectroelectrochemistry (SEC), which combines IR spectroscopy with electrochemistry, has been instrumental in studying the electrochemical reduction of CO2 by manganese and rhenium bipyridine complexes, allowing for the identification of intermediates. mdpi.com Computational methods, such as Density Functional Theory (DFT), are used to model the electronic structure of metal-ligand complexes and calculate the energy profiles of catalytic cycles. escholarship.org These synergistic approaches provide deep insights into how catalysts function at a molecular level, but have not yet been applied to the specific compound of interest. nih.govescholarship.org

Advanced Spectroscopic and Diffraction Methodologies for 5,6 Dichloro 2,3 Bipyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 5,6'-dichloro-[2,3']bipyridine in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to determine the precise arrangement of atoms and the connectivity within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

Multi-dimensional NMR techniques are powerful for resolving complex spectral data and establishing through-bond and through-space correlations between nuclei. bitesizebio.comnih.govspringernature.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons on each of the pyridine (B92270) rings, aiding in the assignment of the aromatic proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining long-range (typically 2-4 bonds) heteronuclear correlations, primarily between protons and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the quaternary carbon atoms, including those bonded to the chlorine atoms and the carbons at the junction of the two pyridine rings, by correlating them with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the context of this compound, NOESY can help to determine the preferred conformation of the molecule in solution by observing through-space interactions between protons on the two different pyridine rings.

The analysis of ¹H NMR spectra of bipyridine derivatives often involves careful consideration of the chemical shifts and coupling constants. researchgate.netrsc.org For instance, in related bipyridine complexes, the protons on the different rings can exhibit distinct chemical shifts depending on their electronic environment. researchgate.net

Table 1: Representative NMR Data for Bipyridine Scaffolds

Technique Nuclei Probed Information Gained
¹H NMR ¹H Chemical environment of protons, spin-spin coupling
¹³C NMR ¹³C Carbon framework of the molecule
COSY ¹H-¹H Through-bond proton-proton correlations
HMBC ¹H-¹³C Long-range proton-carbon correlations

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is uniquely capable of characterizing this compound in its solid forms, including crystalline polymorphs and amorphous states. This is particularly important as different solid forms can exhibit distinct physical and chemical properties. nih.gov ssNMR can distinguish between different crystalline arrangements by probing the local environment of the nuclei, which is sensitive to intermolecular packing and conformational differences.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound based on its characteristic vibrational modes. americanpharmaceuticalreview.comias.ac.in These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum shows characteristic bands corresponding to specific functional groups and bond vibrations within the molecule. For this compound, key IR bands would include C-H stretching and bending, C=C and C=N ring stretching, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the skeletal vibrations of the bipyridine core. nih.govresearchgate.net

Conformational changes in the molecule can lead to shifts in the positions and intensities of vibrational bands, making these techniques useful for studying conformational isomerism.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3100-3000 IR, Raman
C=C/C=N Ring Stretch 1600-1400 IR, Raman
C-H In-plane Bend 1300-1000 IR, Raman
C-H Out-of-plane Bend 900-675 IR, Raman

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Energy Transfer

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of this compound would be characterized by π → π* transitions within the aromatic bipyridine system. The positions and intensities of the absorption bands provide information about the energy levels of the electronic states. nih.govacs.orgrsc.org

Fluorescence Spectroscopy: Upon absorption of light, the molecule can relax to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum provides information about the energy of the lowest excited singlet state and the efficiency of the emission process (quantum yield). The study of fluorescence can reveal details about energy transfer processes and the influence of the molecular environment on the excited state. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound and for studying its fragmentation patterns.

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition of the molecular ion. This is crucial for confirming the identity of the synthesized compound.

When subjected to ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. chemguide.co.uklibretexts.orglibretexts.org The analysis of these fragmentation patterns provides valuable structural information, as the way a molecule breaks apart is related to its chemical structure. For this compound, characteristic fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the bipyridine ring system.

Single Crystal X-ray Diffraction and Powder X-ray Diffraction for Crystallographic Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction (SCXRD): When a suitable single crystal of this compound can be grown, SCXRD provides a detailed and precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net It also reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding and π-π stacking. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered samples. rsc.orgresearchgate.netyoutube.comcarleton.eduwikipedia.org It provides a characteristic diffraction pattern that is a fingerprint of the crystalline phase. PXRD is essential for identifying the bulk crystalline form of a sample, assessing its purity, and studying polymorphism. youtube.comcarleton.edu By comparing the experimental powder pattern to a pattern calculated from single-crystal data, one can confirm the phase identity of a bulk sample. rsc.org

Table 3: Crystallographic Data for a Representative Bipyridine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.708(1)
b (Å) 12.012(1)
c (Å) 29.626(3)
Z 4

Data for a representative 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitrile. researchgate.net

Research on Chiroptical Spectroscopy of this compound Derivatives Not Publicly Available

A thorough review of scientific literature reveals a significant gap in the specific area of chiroptical spectroscopy for chiral derivatives of this compound. While extensive research exists on the broader topics of bipyridine chemistry and the application of chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for stereochemical analysis, studies focusing explicitly on the chiral derivatives of this particular dichlorinated bipyridine are not found in the public domain.

Chiroptical spectroscopy is a powerful tool for elucidating the three-dimensional structure of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing unique spectral signatures that can be correlated with its absolute configuration and conformational preferences. In the study of bipyridine ligands, which can exhibit atropisomerism (chirality arising from hindered rotation around a single bond), CD and ORD spectroscopy are invaluable for characterizing the stereoisomers.

The investigation of substituted bipyridines is a vibrant area of research, with numerous studies detailing the synthesis and spectroscopic analysis of various derivatives. These studies often employ chiroptical methods to understand how different substituents and their positions on the bipyridine framework influence the molecule's chirality and its interactions in coordination complexes or catalytic processes.

However, despite the general interest in chiral bipyridines, specific research detailing the synthesis of chiral derivatives of this compound and the subsequent analysis of their stereochemistry using chiroptical spectroscopy is not presently available in published scientific literature. Consequently, data tables and detailed research findings on the CD and ORD spectra of these specific compounds cannot be provided. The scientific community has yet to explore this particular molecular system in the context of its chiroptical properties.

Further research into the synthesis and chiroptical analysis of chiral this compound derivatives would be necessary to generate the specific data required for the requested article. Such studies would contribute to a more comprehensive understanding of the structure-chiroptical property relationships within the diverse family of bipyridine compounds.

Theoretical and Computational Chemistry of 5,6 Dichloro 2,3 Bipyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic landscape of molecules like 5,6'-dichloro-[2,3']bipyridine. These methods allow for the precise calculation of molecular properties that are often difficult to measure experimentally.

The distribution of electrons within the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity and electronic properties. For bipyridine and its derivatives, the HOMO is typically a π-orbital distributed across the two aromatic rings, while the LUMO is a π*-orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

In this compound, the chlorine atoms act as electron-withdrawing groups, which is expected to lower the energy of both the HOMO and LUMO. This effect can influence the molecule's behavior in charge-transfer processes. The precise location of the chlorine atoms at the 5 and 6' positions creates an asymmetric electronic distribution.

Table 1: Predicted General Electronic Properties of Substituted Bipyridines

Property General Description Influence of Chloro-Substituents
HOMO Highest Occupied Molecular Orbital; typically a π-orbital. Energy is lowered.
LUMO Lowest Unoccupied Molecular Orbital; typically a π*-orbital. Energy is significantly lowered.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to stability and excitation energy. Can be modulated depending on substitution pattern.
Charge Distribution Asymmetric due to nitrogen atoms and substituent positions. Chlorine atoms are electron-withdrawing, creating localized positive and negative charge centers. researchgate.net
Dipole Moment Non-zero due to the asymmetric nature of the [2,3'] linkage and substitution. Magnitude and direction are influenced by the strong electronegativity of chlorine.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations would likely predict π-π* and n-π* transitions. The π-π* transitions, which involve the promotion of an electron from a bonding to an antibonding π-orbital, are typically high in energy and intensity. The n-π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π*-orbital, are usually lower in energy and less intense. The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions of UV-Vis maxima in solution. nih.gov

Similarly, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm the molecular structure. For this compound, calculations would predict distinct chemical shifts for each of the six protons and ten carbons, reflecting the molecule's low symmetry. The electron-withdrawing effects of the nitrogen and chlorine atoms would cause downfield shifts for adjacent carbon and hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of molecules over time. nih.govnih.gov For this compound, a key structural feature is the torsional angle between the two pyridine (B92270) rings. MD simulations can map the potential energy surface associated with the rotation around the C2-C3' bond, revealing the most stable conformations (e.g., planar or twisted) and the energy barriers between them.

These simulations, which use classical force fields to model atomic interactions, can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a crystal lattice, to understand how intermolecular forces like hydrogen bonding and π-π stacking influence the molecule's preferred shape and aggregation behavior. nih.gov This is particularly relevant for predicting how the molecule will behave in the solid state or in solution, which is crucial for applications in materials science. beilstein-journals.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions as a ligand in a catalytic cycle. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the most likely reaction mechanism and predict reaction rates. escholarship.org

For example, in the formation of metal complexes, DFT can be used to model the coordination of the bipyridine ligand to a metal center. The calculations can elucidate the geometry of the resulting complex and the electronic interactions between the ligand and the metal. epa.gov If the molecule were to participate in a reaction like a C-C coupling, computational modeling could identify the transition state structure and the activation energy, providing insights into the reaction's feasibility and kinetics. frontiersin.org

Elucidating Structure-Property Relationships through Computational Approaches

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. nih.gov By systematically modifying the structure of this compound in silico—for example, by changing the position of the chlorine atoms or replacing them with other functional groups—researchers can predict how these changes will affect its electronic, optical, and reactive properties.

This computational screening allows for the rational design of new molecules with tailored characteristics. For instance, if the goal is to design a ligand that forms a highly stable complex with a specific metal, computations can predict the binding energies of various substituted bipyridines. If the aim is to develop a new material with specific optical properties, TD-DFT can be used to screen candidates for their predicted UV-Vis absorption maxima. This predictive power accelerates the discovery and optimization of new functional molecules, bridging the gap between theoretical understanding and practical application. nih.gov

Derivatization Strategies and Functionalization Chemistry of 5,6 Dichloro 2,3 Bipyridine

Site-Selective Functionalization of the Bipyridine Core

The selective functionalization of a dihalogenated bipyridine, such as 5,6'-Dichloro-[2,3']bipyridine, presents a significant synthetic challenge. The reactivity of the two chlorine atoms is differentiated by their electronic environments. The chlorine at the 5-position is on a pyridine (B92270) ring linked at its 2-position, while the chlorine at the 6'-position is on a pyridine ring linked at its 3'-position. This inherent electronic difference, coupled with the directing influence of the two nitrogen atoms, theoretically allows for site-selective reactions.

However, a detailed literature search did not yield specific studies or established protocols for the site-selective functionalization of this compound. Research on related dihalopyridines demonstrates that reaction outcomes can be highly dependent on the choice of catalyst, ligands, and reaction conditions, but these findings cannot be directly extrapolated to the target molecule. researchgate.net

Nucleophilic Aromatic Substitution Reactions at Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of halopyridines. mdpi.com In principle, the chlorine atoms on the this compound scaffold can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring's nitrogen atom, which stabilizes the intermediate Meisenheimer complex. frontiersin.org The relative reactivity of the 5- and 6'-positions towards nucleophilic attack would be influenced by the electronic distribution across the bipyridine system. Typically, such reactions require elevated temperatures to proceed effectively. mdpi.com

Despite the theoretical feasibility, no specific examples, reaction conditions, or yield data for nucleophilic aromatic substitution reactions performed on this compound have been reported in the surveyed literature.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (for C-C bonds with boronic acids), Sonogashira (for C-C bonds with terminal alkynes), and Buchwald-Hartwig (for C-N bonds with amines) reactions, are powerful and versatile tools in modern organic synthesis. scbt.comnih.govbeilstein-journals.org These methods are widely applied to functionalize chloro-substituted heterocyclic compounds. nih.gov

For this compound, one could envision a stepwise or selective cross-coupling at the C-Cl bonds to build more complex molecular architectures. The differentiation between the 5- and 6'-positions would be a key challenge, potentially achievable by tuning the palladium catalyst, ligands, and reaction parameters. researchgate.net

A thorough search, however, found no published studies detailing the application of palladium-catalyzed cross-coupling reactions specifically to this compound. Therefore, no experimentally validated data on catalyst systems, reaction conditions, or the synthesis of C-C or C-N linked derivatives from this substrate can be provided.

Post-Synthetic Modification of Coordinated this compound within Metal Complexes

Bipyridines are exceptional ligands in coordination chemistry. The post-synthetic modification of a ligand once it is coordinated to a metal center is a sophisticated strategy to fine-tune the properties of the resulting complex. If this compound were used as a ligand, the unreacted chlorine atoms would represent reactive handles for further functionalization. This could allow for the synthesis of complex multinuclear structures or the attachment of functional moieties after the initial complex formation.

No literature was found describing the synthesis of metal complexes using this compound as a ligand, nor any subsequent post-synthetic modification of such a coordinated species. Research in this area has been conducted on other bipyridine systems, but the specific reactivity of the chloro-substituents on this particular coordinated ligand remains unexplored. sigmaaldrich.comrsc.org

Synthesis of Multifunctional Ligands and Molecular Probes

The derivatization of the this compound core is a potential pathway to novel multifunctional ligands and molecular probes. By selectively replacing the chlorine atoms with groups that can act as sensors, biological targeting vectors, or additional coordination sites, new molecules with tailored properties could be designed. For instance, coupling with fluorescent dyes or bioactive molecules could lead to the development of advanced molecular probes. bldpharm.comresearchgate.net

As no specific derivatization reactions for this compound have been documented in the searched scientific literature, there are consequently no reports on the synthesis of multifunctional ligands or molecular probes originating from this specific platform.

Electrochemical Behavior and Redox Properties of 5,6 Dichloro 2,3 Bipyridine and Its Complexes

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potential Determination

Voltammetric methods are indispensable for probing the redox behavior of electroactive species. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly powerful techniques for determining the reduction and oxidation potentials of bipyridine ligands and their corresponding metal complexes.

In a typical CV experiment involving a bipyridine complex, such as a ruthenium(II) tris(bipyridine) analogue, multiple redox processes can be observed. utexas.edursc.org These processes generally correspond to the oxidation of the metal center (e.g., Ru(II) to Ru(III)) and a series of one-electron reductions of the bipyridine ligands. utexas.edursc.org The potential at which these events occur provides insight into the electronic environment of the redox-active center. For instance, the CV of many ruthenium polypyridyl complexes displays a single metal-based oxidation at positive potentials and several ligand-based reductions at negative potentials. acs.org

The general shape and characteristics of the voltammogram reveal important information about the electrochemical process. Reversible one-electron processes are characterized by a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. The data from studies on various polypyridine complexes, including those with substituted bipyridines, consistently show these characteristic features. nih.gov

For the free 5,6'-Dichloro-[2,3']bipyridine ligand, one would expect to observe reduction peaks corresponding to the acceptance of electrons into its π* orbitals. The presence of two electron-withdrawing chloro groups is anticipated to shift these reduction potentials to less negative values compared to the parent [2,3']bipyridine, making the ligand easier to reduce.

Below is a representative table illustrating typical electrochemical data obtained from cyclic voltammetry for various bipyridine ligands and their cobalt(II) complexes, which demonstrates the type of information derived from these techniques.

CompoundRedox CoupleE½ (V vs. Fc/Fc+)Solvent/ElectrolyteReference
Co(bpy)₃₂Co(III)/Co(II)-0.03CH₃CN/[NBu₄][PF₆] nih.gov
Co(bpy)₃₂Co(II)/Co(I)-1.29CH₃CN/[NBu₄][PF₆] nih.gov
Co(4,4'-di-Me-bpy)₃₂Co(III)/Co(II)-0.12CH₃CN/[NBu₄][PF₆] nih.gov
Co(4,4'-di-Me-bpy)₃₂Co(II)/Co(I)-1.38CH₃CN/[NBu₄][PF₆] nih.gov
Co(4,4'-di-OMe-bpy)₃₂Co(III)/Co(II)-0.18CH₃CN/[NBu₄][PF₆] nih.gov
Co(4,4'-di-OMe-bpy)₃₂Co(II)/Co(I)-1.43CH₃CN/[NBu₄][PF₆] nih.gov

Spectroelectrochemical Methods for In-Situ Characterization of Electroactive Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This method is particularly valuable for identifying the species generated at different potentials and for understanding the nature of the orbitals involved in the electron transfer processes. rsc.orgmdpi.com

By applying a potential to a solution of a bipyridine complex in a thin-layer electrochemical cell, changes in the UV-Vis-NIR absorption spectrum can be monitored in situ. For many ruthenium(II) bipyridine complexes, the parent species exhibits a strong metal-to-ligand charge transfer (MLCT) band in the visible region. wikipedia.org Upon reduction, this band typically bleaches, and new bands appear that are characteristic of the reduced bipyridine radical anion. rsc.orgnih.gov The appearance of new absorption bands in the near-infrared (NIR) region is often a signature of ligand-based reductions in these complexes. rsc.org

For a complex of this compound, spectroelectrochemistry would be instrumental in confirming that the initial reduction steps are indeed ligand-based. By comparing the spectra of the electrochemically generated reduced species with those of the chemically or radiolytically produced radical anion of the free ligand, the localization of the transferred electron can be definitively assigned. Furthermore, this technique can reveal the stability of the generated redox species and detect any subsequent chemical reactions. mdpi.com

Influence of Substituents on the Electrochemical Potentials of Bipyridine Ligands

The electronic nature of substituents on the bipyridine rings has a profound effect on the redox potentials of both the free ligands and their metal complexes. Electron-withdrawing groups, such as the chloro substituents in this compound, generally make the ligand easier to reduce (shifting the reduction potential to more positive values) and the metal center more difficult to oxidize (shifting the oxidation potential to more positive values). frontiersin.org Conversely, electron-donating groups have the opposite effect.

The position of the substituent is also crucial. The chloro groups in this compound are expected to exert a strong electron-withdrawing inductive effect (-I). The chlorine at the 5-position is in conjugation with the π-system of the pyridine (B92270) ring, while the chlorine at the 6'-position is adjacent to the nitrogen atom, which can significantly influence the electron density distribution and the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ligand. This, in turn, affects the energy required to add an electron to the ligand.

Studies on various substituted bipyridine complexes have systematically demonstrated these trends. For instance, a linear correlation has often been observed between the Hammett parameters of the substituents and the redox potentials of the complexes. The following table illustrates the effect of different substituents on the redox potentials of ruthenium(II) complexes.

ComplexE½ (Ru³⁺/²⁺) (V vs. SCE)E½ (bpy/bpy⁻) (V vs. SCE)Reference
[Ru(bpy)₃]²⁺+1.26-1.33General Literature Value
[Ru(4,4'-Me₂bpy)₃]²⁺+1.18-1.43General Literature Value
[Ru(4,4'-(COOEt)₂bpy)₃]²⁺+1.50-1.02General Literature Value

Based on these established principles, it is predicted that the Ru(III)/Ru(II) couple for a complex of this compound will be anodically shifted (more positive) compared to the unsubstituted [Ru(bpy)₃]²⁺, and the first ligand-based reduction will be cathodically shifted (less negative).

Applications in Electrocatalysis and Redox Sensing

The tunable redox properties of substituted bipyridine complexes make them highly attractive for applications in electrocatalysis and redox sensing. The ability to control the redox potentials of the metal center and the ligands allows for the rational design of catalysts for specific reactions.

In the field of electrocatalysis, ruthenium and other transition metal complexes of bipyridine have been extensively studied for the reduction of CO₂ and the oxidation of water. mdpi.comacs.org The catalytic activity is intimately linked to the redox potentials of the catalyst. For instance, in CO₂ reduction, the catalyst must be reduced at a potential sufficient to activate the CO₂ molecule. The presence of electron-withdrawing groups like chloro substituents on the bipyridine ligand can facilitate the initial reduction of the catalyst, potentially lowering the overpotential required for the catalytic process.

Complexes of dichloro-substituted bipyridines have been investigated as electrocatalysts. For example, ruthenium complexes with 6,6'-dichloro-2,2'-bipyridine (B1589837) have been explored for the electrocatalytic oxidation of chloride to chlorine. acs.org The robust nature of these halogenated ligands can also enhance the stability of the catalyst under harsh oxidative or reductive conditions.

For redox sensing applications, the sensitivity and selectivity of a sensor are often dependent on the redox potential of the recognition element. A bipyridine complex with finely tuned redox properties can be designed to respond to the presence of a specific analyte through a change in its electrochemical signal. The predictable influence of substituents like the chloro groups in this compound allows for the development of tailored redox-active probes.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific information on the chemical compound This compound to generate a detailed and scientifically accurate article covering the requested topics.

The search results indicate a significant body of research on the broader class of bipyridine and dichlorobipyridine isomers and their applications in supramolecular chemistry and materials science. For instance, related compounds such as 5,5'-dichloro-2,2'-bipyridine and 6,6'-dichloro-2,2'-bipyridine have been synthesized and utilized as ligands in various chemical applications tandfonline.com. Bipyridine derivatives, in general, are well-documented as crucial components in:

Self-Assembled Systems: Bipyridines are fundamental building blocks in supramolecular chemistry due to their strong coordination with metal ions, leading to the formation of complex, self-assembled architectures cmu.edu.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Substituted bipyridines are frequently employed as ligands to construct porous MOFs and coordination polymers with applications in gas storage, separation, and catalysis nih.govrsc.org.

Luminescent and Optoelectronic Materials: Metal complexes involving bipyridine ligands often exhibit unique photophysical properties, making them valuable in the design of luminescent sensors and optoelectronic devices wikipedia.orgnih.gov.

Functional Polymeric Materials: Bipyridine units can be incorporated into polymer chains to create functional materials with specific catalytic or electronic properties nih.gov.

Therefore, it is not possible to provide a thorough and authoritative article on the supramolecular chemistry and advanced materials applications solely of this compound at this time. Further experimental research and publication on this specific compound are needed to enable such a review.

Future Research Directions and Uncharted Territories for 5,6 Dichloro 2,3 Bipyridine

Development of Novel and Atom-Economical Synthetic Methodologies

The future synthesis of 5,6'-Dichloro-[2,3']bipyridine and its derivatives will likely be guided by the principles of green chemistry, emphasizing efficiency and minimal waste. Current methods for creating substituted bipyridines often rely on classic cross-coupling reactions, which, while effective, can sometimes involve multiple steps and the use of stoichiometric reagents.

Future research should pivot towards the development of more sophisticated and sustainable synthetic routes. A primary goal will be to design synthetic strategies with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.govprimescholars.com This approach not only reduces waste but also enhances cost-effectiveness. rsc.org Exploring one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis of complex bipyridine structures.

Synthetic Strategy Key Objectives & Future Directions Potential Advantages
Catalytic C-H Activation Direct coupling of pyridine (B92270) precursors; High regioselectivity.Reduced number of synthetic steps; Avoids pre-functionalization.
One-Pot Tandem Reactions Combining multiple reaction steps into a single process.Increased efficiency; Reduced solvent and energy consumption.
Flow Chemistry Synthesis Utilization of microreactors for continuous production.Enhanced reaction control; Improved safety and scalability. escholarship.org
Bio-inspired Catalysis Using enzymes or mimics for pyridine coupling. digitellinc.comHigh selectivity under mild conditions; Environmentally benign.

Exploration of Emerging Catalytic Transformations and Energy Applications

Bipyridine ligands are cornerstones of coordination chemistry and catalysis, prized for their ability to stabilize a wide range of metal centers and facilitate diverse chemical reactions. The unique electronic profile of This compound , influenced by its chlorine substituents, makes it an intriguing candidate for new catalytic systems.

Future research will undoubtedly focus on synthesizing and characterizing transition metal complexes of this ligand—with metals such as ruthenium, iridium, palladium, and iron—and evaluating their performance in emerging catalytic transformations. This includes their potential application in photocatalysis, where light energy is used to drive chemical reactions. For instance, ruthenium-bipyridine complexes are renowned photosensitizers used for water splitting and CO2 reduction, fundamental processes for solar fuel production. wikipedia.orgacs.org Investigating how the dichloro-substitution pattern of this specific ligand influences the photophysical properties and catalytic turnover of such complexes is a critical research question.

In the broader energy landscape, these new complexes could be explored as components in dye-sensitized solar cells (DSSCs) or as redox mediators in batteries. The stability and redox potential of the metal complex, which are tunable via ligand design, are paramount for these applications.

Application Area Research Focus Potential Impact
Photocatalysis Water splitting for hydrogen production; CO2 reduction to fuels. rsc.orgDevelopment of sustainable energy cycles.
Organic Synthesis Cross-coupling reactions; Asymmetric catalysis.Creation of new pharmaceuticals and fine chemicals.
Energy Storage Redox-active materials for flow batteries.High-density and stable energy storage solutions.
Electrocatalysis Oxygen evolution reaction (OER) catalysts. acs.orgMore efficient and durable water electrolyzers.

Integration into Advanced Smart Materials and Responsive Systems

The field of materials science is increasingly focused on "smart" materials that can respond to external stimuli such as light, heat, pH, or the presence of specific analytes. The ability of This compound to form stable complexes with various metal ions makes it an excellent building block for such systems. rsc.org

A significant future direction is the incorporation of this ligand into metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could exhibit dynamic behaviors, such as changing color or luminescence upon binding to a target molecule, making them suitable for chemical sensing applications. The chlorine atoms on the bipyridine ring could also serve as handles for post-synthetic modification, allowing for the fine-tuning of the material's properties or the attachment of other functional groups.

Furthermore, integrating these bipyridine-based complexes into polymer backbones could lead to new classes of responsive hydrogels or self-healing materials. rsc.org For example, a polymer functionalized with This compound could cross-link in the presence of specific metal ions and de-cross-link when the metal is removed, leading to reversible changes in its mechanical properties.

Interdisciplinary Research with Nanoscience and Optoelectronics

The convergence of chemistry with nanoscience and optoelectronics opens up exciting possibilities for This compound . Its derivatives could play a crucial role in the development of next-generation electronic devices. springerprofessional.despringerprofessional.de

In the field of optoelectronics, platinum(II) and iridium(III) complexes featuring bipyridine ligands are widely investigated as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov The introduction of chlorine atoms onto the bipyridine framework can significantly alter the energy of the molecular orbitals, thereby tuning the emission color and quantum efficiency of the resulting complex. nih.gov Future research will involve synthesizing platinum and iridium complexes of This compound to study their photophysical properties, such as luminescence quantum yield and excited-state lifetime, to assess their viability for OLED applications.

In nanoscience, this ligand could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots). The resulting hybrid nanomaterials could combine the unique properties of the nanoparticle core with the coordination chemistry of the bipyridine shell, leading to novel systems for targeted drug delivery, bio-imaging, or nanoscale sensing.

Expanding the Scope of Computational and Artificial Intelligence-Driven Molecular Design

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of its metal complexes, as well as their spectroscopic and photophysical properties. escholarship.org This allows researchers to screen a wide range of potential structures and identify the most promising candidates for synthesis and experimental validation. For instance, computational models can predict the binding affinity of a ligand to a metal center or the energy of its triplet excited state, which are crucial parameters for catalysis and OLED applications, respectively. nih.gov

Looking further ahead, AI and machine learning algorithms are set to revolutionize molecular design. acs.org By training models on large datasets of known chemical reactions and properties, AI platforms can propose novel, efficient synthetic routes to This compound and its derivatives. Generative models can even design entirely new ligands with optimized properties for a specific application, expanding the accessible chemical space far beyond what is currently imaginable. This data-driven approach will be instrumental in unlocking the full potential of this and other complex molecules.

Q & A

Q. What are established synthetic strategies for preparing 5,6'-Dichloro-[2,3']bipyridine?

The synthesis of dichloro-substituted bipyridines typically employs cross-coupling reactions. For example:

  • Kumada coupling : Brominated pyridine precursors (e.g., 2-bromopyridine) can react with Grignard reagents under nickel catalysis to form bipyridine backbones .
  • Negishi coupling : Zincated pyridines and halogenated pyridines (e.g., 5-chloro-2-bromopyridine) can be coupled using palladium catalysts, offering regioselectivity and mild conditions .
  • Suzuki coupling : Boronic acid derivatives (e.g., mesityl boronic acid) with dibromo-bipyridines enable selective substitution, though steric hindrance may require optimization . Post-synthesis, chlorination at specific positions can be achieved via directed ortho-metalation or electrophilic substitution, depending on precursor reactivity.

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm substitution patterns by comparing chemical shifts to analogous compounds (e.g., 2,3'-bipyridine derivatives) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., Ru–N distances in coordination complexes) and confirms regiochemistry .
  • Elemental analysis : Validates stoichiometry, particularly for chlorine content.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use solvents like dichloromethane or ethanol to remove impurities, as demonstrated for Ru-bipyridine complexes .
  • Column chromatography : Silica gel or alumina columns with gradient elution (e.g., hexane/ethyl acetate) separate regioisomers .

Advanced Research Questions

Q. How do chlorine substituents at the 5 and 6' positions influence the electronic properties of [2,3']bipyridine ligands in coordination complexes?

Chlorine’s electron-withdrawing nature lowers the ligand’s LUMO energy, enhancing metal-to-ligand charge transfer (MLCT) in complexes. For example:

  • In Ru(II) complexes, Cl substituents shorten Ru–N bonds (1.965–2.002 Å vs. 2.111–2.142 Å for unsubstituted bipyridine), stabilizing σ-bonding interactions .
  • Electrochemical studies show Cl substitution shifts reduction potentials by 100–150 mV, altering redox behavior in catalytic or luminescent applications .

Q. What methodologies are employed to analyze the coordination geometry of metal complexes incorporating this compound?

  • X-ray crystallography : Resolves pseudo-octahedral geometries (e.g., Ru(II) complexes with trans-Cl ligands) and bite angles (76.1–76.8°) .
  • UV-vis spectroscopy : MLCT bands (e.g., 450–500 nm for Ru complexes) correlate with ligand-field strength and substituent effects .
  • EPR spectroscopy : Probes paramagnetic intermediates in early transition metal complexes (e.g., Nb, Ta) .

Q. How can computational methods such as DFT contribute to understanding the electronic structure of this compound complexes?

  • DFT calculations : Predict HOMO/LUMO distributions and bond-length variations (e.g., Ru–N vs. Ru–Cl interactions) .
  • TD-DFT : Models MLCT transitions and emission spectra, aiding in designing luminescent materials .
  • Electrostatic potential maps : Visualize electron-deficient regions at Cl-substituted positions for reactivity predictions .

Q. What are the challenges in achieving regioselective synthesis of dichloro-substituted bipyridines, and how can they be addressed?

  • Steric hindrance : Bulky substituents (e.g., mesityl groups) may block coupling at certain positions. Use directing groups (e.g., methoxy) to guide halogenation .
  • Competing pathways : Optimize catalyst systems (e.g., Pd vs. Ni) and reaction temperatures to favor cross-coupling over homo-coupling .
  • Post-synthetic modification : Introduce Cl via late-stage C–H activation using directing metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.